molecular formula C15H20N4 B14383545 N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine CAS No. 90185-70-9

N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B14383545
CAS No.: 90185-70-9
M. Wt: 256.35 g/mol
InChI Key: OGGNGAFBHWTZGH-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, along with a dimethylated ethylenediamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-methyl-2-phenylpyrimidine-4-carbaldehyde with N,N-dimethylethylenediamine. The reaction is carried out under an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms of ethylenediamine.

    N,N,N’,N’-Tetramethylethylenediamine: Another related compound with four methyl groups attached to the nitrogen atoms of ethylenediamine.

Uniqueness

N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the pyrimidine ring with phenyl and methyl substitutions, which imparts distinct chemical properties and reactivity compared to other ethylenediamine derivatives .

Properties

CAS No.

90185-70-9

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

N',N'-dimethyl-N-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C15H20N4/c1-12-11-14(16-9-10-19(2)3)18-15(17-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,17,18)

InChI Key

OGGNGAFBHWTZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)NCCN(C)C

Origin of Product

United States

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